8-benzyl-8-azabicyclo[3.2.1]octane
Overview
Description
8-benzyl-8-azabicyclo[3.2.1]octane is a bicyclic compound that features a nitrogen atom within its structure. This compound is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids. These alkaloids are known for their wide array of interesting biological activities .
Mechanism of Action
Target of Action
The 8-benzyl-8-azabicyclo[3.2.1]octane is a core structure of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities
Mode of Action
The mode of action of 8-benzyl-8-azabicyclo[32It is known that the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[321]octane architecture . This suggests that the compound may interact with its targets in a stereoselective manner, leading to changes in the targets’ function or activity.
Biochemical Pathways
The biochemical pathways affected by 8-benzyl-8-azabicyclo[32It is known that the compound is part of the tropane alkaloids family , which are known to interact with various biochemical pathways, particularly those involved in neurological and psychiatric diseases .
Result of Action
The molecular and cellular effects of 8-benzyl-8-azabicyclo[32It is known that compounds with the 8-azabicyclo[321]octane scaffold, such as tropane alkaloids, display a wide array of interesting biological activities .
Biochemical Analysis
Biochemical Properties
The 8-benzyl-8-azabicyclo[3.2.1]octane compound plays a crucial role in biochemical reactions .
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-defined. It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Preparation Methods
The preparation of 8-benzyl-8-azabicyclo[3.2.1]octane can be achieved through various synthetic routes. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be done by starting with an acyclic precursor that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives . Industrial production methods typically involve multi-step synthesis processes that ensure high yield and purity of the final product .
Chemical Reactions Analysis
8-benzyl-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium borohydride for reduction and bromine for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the compound can yield 8-azabicyclo[3.2.1]octane derivatives with different functional groups .
Scientific Research Applications
8-benzyl-8-azabicyclo[3.2.1]octane has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential as a neurotransmitter analog due to its structural similarity to tropane alkaloids . In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders . In industry, it is used in the development of new materials and as a precursor for the synthesis of various chemical products .
Comparison with Similar Compounds
8-benzyl-8-azabicyclo[3.2.1]octane is unique due to its specific structural features and biological activities. Similar compounds include other derivatives of the 8-azabicyclo[3.2.1]octane scaffold, such as 8-methyl-8-azabicyclo[3.2.1]octane and 8-phenyl-8-azabicyclo[3.2.1]octane . These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties .
Properties
IUPAC Name |
8-benzyl-8-azabicyclo[3.2.1]octane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-2-5-12(6-3-1)11-15-13-7-4-8-14(15)10-9-13/h1-3,5-6,13-14H,4,7-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSNFUWCTULLSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(C1)N2CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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